![molecular formula C19H22N2O2 B5650445 N'-(4-tert-butylbenzoyl)-2-methylbenzohydrazide](/img/structure/B5650445.png)
N'-(4-tert-butylbenzoyl)-2-methylbenzohydrazide
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Overview
Description
The synthesis and study of benzohydrazides and their derivatives, including those with tert-butyl groups, are of significant interest due to their varied applications in medicinal chemistry, material science, and as ligands in coordination chemistry. These compounds are known for their ability to form stable structures through hydrogen bonding and other intermolecular interactions.
Synthesis Analysis
The synthesis of tert-butylbenzohydrazide derivatives often involves condensation reactions between appropriate hydrazides and ketones or aldehydes. For example, covalent-assisted supramolecular synthesis techniques have been used to produce cocrystals of isoniazid derivatives with 4-tert-butylbenzoic acid, highlighting the role of hydrogen bonding in stabilizing these structures (Madeley, Levendis, & Lemmerer, 2019).
Molecular Structure Analysis
Structural characterization of these compounds often reveals complex molecular arrangements stabilized by hydrogen bonds. For instance, detailed X-ray crystallography studies have shown that tert-butyl groups significantly influence the molecular conformation and intermolecular interactions within the crystal lattice, leading to diverse structural motifs (Gholivand et al., 2009).
Chemical Reactions and Properties
Chemical properties of benzohydrazides with tert-butyl groups include their reactivity towards various chemical reagents, forming complex structures. Their ability to undergo substitution reactions, engage in hydrogen bonding, and form cocrystals with other compounds are notable. The presence of tert-butyl groups can influence the electronic properties of the molecule, affecting its reactivity and the stability of derived compounds (Pashkina, Gusev, & Radushev, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, of tert-butylbenzohydrazide derivatives, are closely related to their molecular structure. For example, the solubility in various solvents and stability against hydrolysis can be significantly influenced by the nature and position of the substituents on the benzohydrazide framework (D. Pashkina et al., 2014).
Chemical Properties Analysis
The chemical behavior, including the acidity/basicity, potential for hydrogen bonding, and reactivity towards electrophiles and nucleophiles, is crucial for understanding the applications and reactivity patterns of these compounds. The tert-butyl group's steric effects play a significant role in these properties, influencing the compound's overall chemical behavior and its interactions with other molecules (S. C. Kumbharkar & Kharul, 2009).
properties
IUPAC Name |
N'-(4-tert-butylbenzoyl)-2-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-7-5-6-8-16(13)18(23)21-20-17(22)14-9-11-15(12-10-14)19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQXPZLWMDNJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-tert-butylphenyl)carbonyl]-2-methylbenzohydrazide |
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